molecular formula C11H10N2O2 B398817 N-(4-pyridinylmethyl)-2-furamide

N-(4-pyridinylmethyl)-2-furamide

Cat. No.: B398817
M. Wt: 202.21g/mol
InChI Key: AYPSIDFEMRFDTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-Pyridinylmethyl)-2-furamide is a heterocyclic compound featuring a furan ring substituted with an amide group (2-furamide) linked to a 4-pyridinylmethyl moiety. For instance, derivatives of 2-furamide and pyridinylmethyl groups are associated with antiviral, antiangiogenic, and metabolic activities .

Properties

Molecular Formula

C11H10N2O2

Molecular Weight

202.21g/mol

IUPAC Name

N-(pyridin-4-ylmethyl)furan-2-carboxamide

InChI

InChI=1S/C11H10N2O2/c14-11(10-2-1-7-15-10)13-8-9-3-5-12-6-4-9/h1-7H,8H2,(H,13,14)

InChI Key

AYPSIDFEMRFDTL-UHFFFAOYSA-N

SMILES

C1=COC(=C1)C(=O)NCC2=CC=NC=C2

Canonical SMILES

C1=COC(=C1)C(=O)NCC2=CC=NC=C2

Origin of Product

United States

Comparison with Similar Compounds

A. Pyridinylmethyl Group Impact

  • Motesanib: The (4-pyridinylmethyl)amino group enhances binding to kinase domains, critical for antiangiogenic activity .
  • Compound XXIII : The 4-pyridinylmethyl substitution on uracil improves antiviral potency but introduces susceptibility to resistance mutations (e.g., Y181C) .
  • N-Methyl-N-(4-pyridinylmethyl)amine : Serves as a building block for complex molecules, emphasizing the group’s versatility in synthesis .

B. 2-Furamide Derivatives

  • Azabicyclo-octane-linked 2-furamide () : Highlights the role of fused-ring systems in modulating metabolic pathways (log2FC = 2.68) .

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